molecular formula C7H8LiN3O3 B2937360 lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate CAS No. 2225145-01-5

lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate

Cat. No.: B2937360
CAS No.: 2225145-01-5
M. Wt: 189.1
InChI Key: XYXGFBDEMKEINW-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate is a chemical compound with the molecular formula C7H9N3O3Li It is a lithium salt of a triazolo-oxazinyl acetate derivative

Scientific Research Applications

Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate typically involves the reaction of appropriate triazolo-oxazinyl derivatives with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimized parameters for higher yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce different lithium salts or derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate is unique due to its specific triazolo-oxazinyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

lithium;2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.Li/c11-7(12)3-5-8-9-6-4-13-2-1-10(5)6;/h1-4H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXGFBDEMKEINW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCC2=NN=C(N21)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225145-01-5
Record name lithium(1+) ion 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}acetate
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